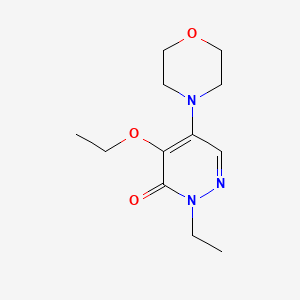
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- is a chemical compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl halides or ethoxy-containing reagents.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-: Lacks the morpholino group, which may result in different biological activities.
3(2H)-Pyridazinone, 4-ethoxy-5-morpholino-: Lacks the ethyl group, potentially altering its chemical reactivity and biological properties.
3(2H)-Pyridazinone, 2-ethyl-5-morpholino-: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the ethoxy, ethyl, and morpholino groups in 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- makes it unique compared to other pyridazinone derivatives. These substituents can influence its chemical reactivity, solubility, and biological activity, making it a compound of interest for further research.
Propriétés
Numéro CAS |
38957-42-5 |
|---|---|
Formule moléculaire |
C12H19N3O3 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
4-ethoxy-2-ethyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-12(16)11(18-4-2)10(9-13-15)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Clé InChI |
JWWWMDJCZHCGDW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
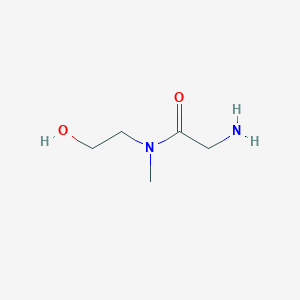

![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)
![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
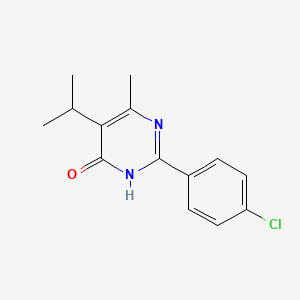
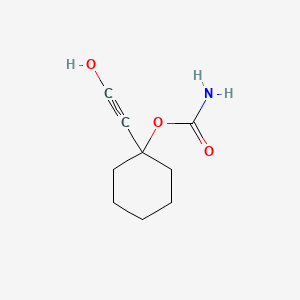

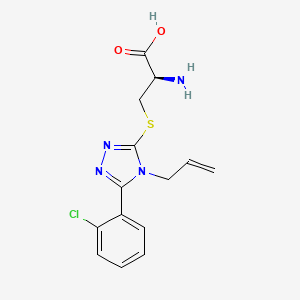
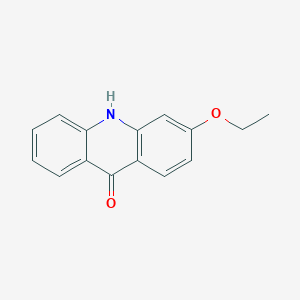
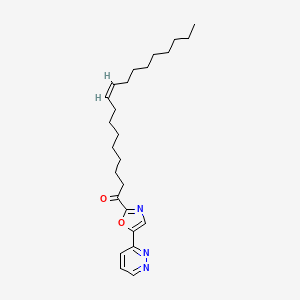
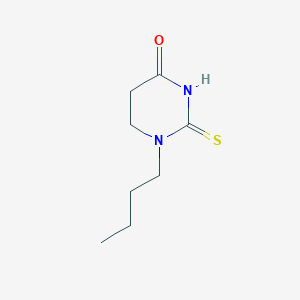

![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)
